1,2-Dipropylhydrazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2-dipropylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.ClH/c1-3-5-7-8-6-4-2;/h7-8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIUMTDPHYPUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNNCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Dipropylhydrazine Hydrochloride and Analogues
Direct Alkylation Approaches to Symmetric Hydrazines
Direct alkylation of hydrazine (B178648) and its derivatives is a primary method for synthesizing symmetrically substituted hydrazines. A notable advancement in this area involves the use of a nitrogen dianion intermediate. organic-chemistry.orgd-nb.info This method provides a rapid and straightforward route to substituted hydrazines, which are valuable as drugs, pesticides, and precursors in organic synthesis. organic-chemistry.orgd-nb.info
The process begins with the metalation of a protected hydrazine, such as PhNHNHBoc, using n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). This step generates a stable nitrogen dianion. organic-chemistry.org This highly reactive intermediate can then undergo selective alkylation to produce symmetrical, mono-, or sequentially dialkylated products. organic-chemistry.org The reaction accommodates a variety of alkyl halides, with reaction rates influenced by both steric and electronic factors. For instance, methyl, allyl, and benzyl (B1604629) halides react more readily than bulkier alkyl halides. organic-chemistry.org
Reduction Strategies from Acylhydrazine Precursors
Another important synthetic route involves the reduction of acylhydrazine precursors. This approach offers a versatile pathway to various hydrazine derivatives.
Borane-mediated Reductions
Borane (B79455) complexes are effective reagents for the reduction of various functional groups, including the C=N bond in hydrazones, which are derived from acylhydrazines. An efficient one-pot method for the direct reductive alkylation of hydrazine derivatives utilizes α-picoline-borane. organic-chemistry.org By carefully adjusting the stoichiometry of the substrates and the borane reagent, a range of N-alkylhydrazine derivatives can be synthesized. organic-chemistry.org This method has been successfully applied to the synthesis of active pharmaceutical ingredients. organic-chemistry.org
Primary amine boranes, such as tert-butylamine (B42293) borane and n-butylamine borane, generated in situ, have proven to be particularly effective for the reduction of N,N-dimethylhydrazones to the corresponding hydrazines. nih.gov These reductions are typically carried out at a moderately low pH and provide a cost-effective and simple method for producing air-sensitive hydrazine products in excellent yields. nih.gov The cautious, titrative addition of acid is crucial to prevent premature hydrolysis of the hydrazone. nih.gov
The choice of the amine in the borane complex can significantly impact the reaction's efficiency. Primary amine boranes have been found to be superior to those derived from secondary or tertiary amines, which can lead to slower reactions and the formation of byproducts from hydrazone hydrolysis. nih.gov While pyridine (B92270) borane is a competent reductant, the work-up to remove the pyridine byproduct can be more tedious. nih.gov
Alternative Reductive Transformations
Beyond borane reagents, other reductive methods are employed for the conversion of acylhydrazone precursors. The reduction of the C=N bond in hydrazones can be achieved with various reducing agents. researchgate.net Sodium borohydride (B1222165) and sodium cyanoborohydride are commonly used, often in acidic conditions. organicchemistrydata.org For instance, the reduction of tosylhydrazones with sodium borohydride or sodium cyanoborohydride is a milder alternative to the harsh conditions of the Wolff-Kishner reduction. organicchemistrydata.org
Magnesium in methanol (B129727) has also been reported as a simple and convenient system for the reduction of hydrazones, phenylhydrazones, and related compounds at ambient temperature. researchgate.net More recently, enzymatic reductive aminations using imine reductases (IREDs) have emerged as a powerful tool for the synthesis of substituted hydrazines. nih.gov These biocatalytic methods allow for the reductive amination of a wide range of carbonyl compounds with hydrazines to produce acyclic and cyclic N-alkylhydrazines. nih.gov
Hydrolysis-based Synthesis of 1,2-Disubstituted Hydrazine Hydrochlorides
The hydrolysis of hydrazones is a key step in several synthetic routes to hydrazine derivatives, often leading to the formation of their hydrochloride salts. wikipedia.org Hydrazones, formed from the condensation of aldehydes or ketones with hydrazines, are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the carbonyl compound and the corresponding hydrazine. wikipedia.org Alkyl hydrazones are significantly more sensitive to hydrolysis than their oxime counterparts. wikipedia.org
In an industrial context, a process for preparing hydrazine hydrohalides involves the hydrolysis of a benzophenone-azine. google.com The benzophenone-azine is first synthesized by the oxidation of benzophenone-imine. The subsequent hydrolysis of the azine with a hydrohalogenic acid, such as hydrochloric acid, yields the hydrazine hydrohalide. google.com A notable advantage of this process is the simultaneous extraction and recovery of the catalyst used in the oxidation step. google.com For example, contacting the reaction mixture containing benzophenone-azine with a 25% aqueous solution of hydrochloric acid at 100°C for 2 hours leads to a high yield of hydrazine hydrochloride. google.com
The stability of hydrazones to hydrolysis is influenced by pH and the nature of the substituents. uni-muenchen.de The hydrolysis is generally acid-catalyzed. nih.gov For preparative purposes, the hydrolysis of hydrazones can be effected by refluxing with a mineral acid. google.com
Formation as By-products in Multi-step Syntheses
In complex, multi-step synthetic sequences, 1,2-disubstituted hydrazines can sometimes be formed as by-products. For example, in the synthesis of 1,2-diphenylhydrazine (B7769752) from azoxybenzene, azobenzene (B91143) can be generated as a by-product. chemicalbook.com The reaction, carried out in the presence of sodium hydride and a dimethylaminopyridinium salt under UV irradiation, yielded 73% of the desired 1,2-diphenylhydrazine and 18% of azobenzene. chemicalbook.com
The potential for side reactions is an important consideration in synthetic design. For instance, in enzymatic reductive hydrazinations, the hydrazine product itself can act as a nucleophile in subsequent reactions with the carbonyl substrate, leading to secondary products. nih.gov However, these secondary reactions can often be minimized by adjusting reaction conditions, such as increasing the concentration of the initial hydrazine and shortening the reaction time. nih.gov
Modern Synthetic Innovations for Hydrazine Derivatives
Recent years have seen significant innovation in the synthesis of hydrazine derivatives, focusing on efficiency, selectivity, and milder reaction conditions.
A groundbreaking development involves the direct synthesis of hydrazine derivatives from molecular nitrogen (N₂). An international research team has successfully synthesized organic hydrazine derivatives by reducing the highly stable N≡N bond of nitrogen gas under mild conditions. riken.jp This was achieved using a newly developed polymetallic titanium hydride compound. The process involves the addition of α,β-unsaturated carbonyl compounds to the activated nitrogen, forming new nitrogen-carbon bonds. riken.jp This method opens up the possibility of directly synthesizing a variety of nitrogen-containing organic compounds from an abundant natural resource under gentle conditions. riken.jp
Reactivity and Mechanistic Studies of 1,2 Dipropylhydrazine Hydrochloride
General Reaction Pathways of Substituted Hydrazines
Substituted hydrazines, including 1,2-disubstituted variants like 1,2-dipropylhydrazine (B161573), are versatile chemical entities that participate in a variety of reactions. Their reactivity is primarily centered around the nucleophilic nitrogen atoms and the N-N single bond.
Key reaction pathways include:
Oxidation: The N-N bond can be oxidized to form azo compounds. For 1,2-dialkylhydrazines, oxidation, often with reagents like mercuric oxide, yields the corresponding azoalkane. cdnsciencepub.com For instance, 1,2-dimethylhydrazine (B38074) is oxidized to azomethane. cdnsciencepub.com This process is fundamental to the synthesis of azo compounds, which are valuable as sources of free radicals. cdnsciencepub.com
Reduction: The carbonyl group of aldehydes and ketones can be reduced to a methylene (B1212753) (CH₂) group in the Wolff-Kishner reduction, which proceeds via a hydrazone intermediate. libretexts.org This reaction highlights the role of hydrazine (B178648) derivatives as reagents in organic synthesis.
Nucleophilic Addition and Substitution: Hydrazines are potent nucleophiles due to the lone pairs on the nitrogen atoms. They readily react with carbonyl compounds (aldehydes and ketones) to form hydrazones. libretexts.orgnih.gov This is typically an acid-catalyzed addition-elimination reaction. youtube.com Symmetrically substituted 1,2-dialkylhydrazines can also be synthesized by the reduction of azines using reagents like lithium aluminum hydride. cdnsciencepub.com
Salt Formation: As bases, hydrazines react with acids to form hydrazinium (B103819) salts. wikipedia.orgresearchgate.net 1,2-Dipropylhydrazine reacts with hydrochloric acid to form the corresponding dihydrochloride (B599025) salt, which enhances its stability and modifies its reactivity. quora.com
Kinetic Investigations of 1,2-Disubstituted Hydrazine Reactivity
Kinetic studies provide quantitative insight into the factors governing the reactivity of hydrazines. Research on the nucleophilicity of various amines and hydrazines has shown that substitution patterns significantly influence reaction rates.
Kinetic investigations into the reactions of hydrazines with electrophiles have determined nucleophilicity parameters for various substituted hydrazines. mdpi.com Studies show that while methyl groups increase the reactivity of the α-position of hydrazines, they decrease the reactivity of the β-position. mdpi.com The steric bulk of substituents can also play a role; for instance, a 7.5-fold decrease in the rate of hydrazone formation was observed for pivaldehyde compared to butyraldehyde, indicating that increased steric hindrance can slow the reaction. nih.gov In Ti-catalyzed diaminations, the steric bulk of 1,1-disubstituted hydrazines dramatically influences reactivity, with ethyl-substituted hydrazines showing significantly slower rates than methyl-substituted ones. nih.gov
A review of hydrazine-based fuels noted that substituting hydrogen with methyl groups significantly increases the reaction rate coefficient for hydrogen abstraction reactions. mdpi.com This suggests that the propyl groups in 1,2-dipropylhydrazine would similarly influence its reaction kinetics compared to unsubstituted hydrazine. The table below, derived from kinetic studies on related compounds, illustrates the effect of substitution on reactivity.
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Rate Constant (k, M⁻¹s⁻¹) | Conditions |
| Benzaldehyde | Phenylhydrazine (B124118) | 0.22 | pH 7.4 Aqueous Buffer |
| Benzaldehyde | 2-Carboxyphenylhydrazine | 1.92 | pH 7.4 Aqueous Buffer |
| 2-Butanone | Phenylhydrazine | 0.013 | pH 7.4 Aqueous Buffer |
| 2-Butanone | 2-Carboxyphenylhydrazine | 0.021 | pH 7.4 Aqueous Buffer |
This table presents kinetic data for the formation of hydrazones, demonstrating the influence of substituent groups on reaction rates. Data sourced from a study on hydrazone formation at biological pH. nih.gov
Disproportionation Mechanisms and Catalytic Implications
Hydrazine and its derivatives can undergo disproportionation, a reaction where a single substance is both oxidized and reduced. For hydrazine, this typically yields ammonia (B1221849) and nitrogen gas (3 N₂H₄ → 4 NH₃ + N₂). wikipedia.orgrsc.org This reaction can be catalyzed by various metal complexes, which has significant implications for processes like nitrogen fixation.
Recent studies have explored these catalytic mechanisms in detail:
A heterobimetallic vanadium-iron (VFe) complex has been shown to be a highly active catalyst for hydrazine disproportionation, producing up to 1073 equivalents of ammonia per catalyst molecule. rsc.orgrsc.org The activity of this bimetallic complex is notably higher than its monometallic counterparts, suggesting a cooperative mechanism is at play. rsc.orgrsc.org
Iron complexes featuring pincer-type ligands have also been investigated. researchgate.net Density functional theory (DFT) calculations suggest a plausible pathway where the pincer ligand's proton-responsive sites facilitate the necessary proton-coupled electron transfer shuttling between the iron center and the hydrazine substrate. researchgate.net
A novel system using a cationic pentavalent phosphorus (PV) center has been shown to promote the disproportionation of 1,2-diphenylhydrazine (B7769752) into aniline (B41778) and azobenzene (B91143). nih.govchemrxiv.org This reactivity is attributed to the high electrophilicity of the phosphorus center, enabled by a rigid ligand framework, which facilitates the redox process. nih.gov
These catalytic systems are of great interest as they provide pathways for chemical transformations under milder conditions and offer insights into the mechanisms of biological nitrogen fixation, where hydrazine is a potential intermediate. rsc.org
Reaction Mechanisms Involving Chloride Abstraction
In the presence of a strong base, the hydrochloride salt is neutralized, releasing the free hydrazine. sciencemadness.org However, in other contexts, the chloride ion can be more actively involved. For example, in the synthesis of a PV-based catalyst for hydrazine disproportionation, chloride abstraction from a chlorophosphorane (B8807898) precursor using an agent like AgSbF₆ was a key step to generate the catalytically active cationic species. nih.govchemrxiv.org
Furthermore, studies on other chemical systems have demonstrated that chloride ions can actively participate in proton transfer steps. nih.gov It has been proposed that contact ion pairs between a cationic intermediate and a chloride anion can form, facilitating proton transfer from a C-H bond. nih.gov This suggests that in reactions of 1,2-dipropylhydrazine hydrochloride, the chloride ion, while often considered a spectator, could be involved in proton shuttling or stabilization of charged intermediates, thereby influencing reaction rates and pathways. The interaction of hydrazine with metal chlorides, such as copper(II) chloride, can also lead to complex redox reactions and the formation of various copper(I), copper(II), and mixed-valence species, indicating the chloride ligand's role in the coordination sphere of the metal catalyst. acs.org
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools for mapping reaction pathways and understanding the intricate details of chemical transformations at a molecular level. For hydrazine and its derivatives, these methods have been instrumental in elucidating decomposition, oxidation, and disproportionation mechanisms.
Potential Energy Surface Analysis
Potential Energy Surface (PES) analysis is a cornerstone of computational reaction chemistry. It maps the energy of a system as a function of its geometry, revealing the most likely path from reactants to products, including transition states and intermediates. nih.govnih.gov
A comprehensive PES analysis of hydrazine decomposition has been performed at a high level of theory (CCSD(T)-F12a/aug-cc-pVTZ). mit.edu This study explored the formation of larger intermediates like triazane (B1202773) (N₃H₅) and tetrazane (B14724677) (N₄H₆). It identified two primary entry channels for the formation of N₄H₆: the reaction of N₂H₄ with H₂NN and the self-reaction of two N₂H₃ radicals. mit.edu The study found that the disproportionation of N₂H₃ + N₂H₃ predominantly leads to HNNH and ammonia. mit.edu Such analyses provide crucial data, including pressure-dependent rate coefficients and thermodynamic properties, that are essential for accurate kinetic modeling of complex reaction systems. mdpi.commit.edu
| Species/Transition State | Description | Relative Energy (kcal/mol) |
| N₂H₄ + H₂NN | Reactant Channel 1 | 0.0 |
| N₂H₃ + N₂H₃ | Reactant Channel 2 | +5.5 |
| TS1 | Transition state for N₂H₄ + H₂NN → N₂H₃ + N₂H₃ | +2.1 |
| n-N₄H₆ | Stabilized Tetrazane Intermediate | -16.9 |
| TS2 | Transition state for N₂H₃ + N₂H₃ → n-N₄H₆ | +6.2 |
This table shows selected relative energies on the N₄H₆ potential energy surface, illustrating the energetic landscape of hydrazine intermediate reactions. Note: Energies are illustrative, based on findings from computational studies of hydrazine decomposition. mit.edu
Reaction Force and Curvature Analysis
Beyond the stationary points on a PES, a more detailed analysis of the reaction path itself can reveal the forces driving a chemical transformation. The United Reaction Valley Approach (URVA) analyzes the reaction path in terms of its direction and curvature. nih.gov The reaction force analysis examines the work done along the reaction coordinate, identifying where the principal chemical events, such as bond breaking and formation, occur. acs.orgresearchgate.net
This analysis partitions a reaction into distinct phases:
Contact/Preparation Phase: Reactants approach and orient themselves.
Transition State Phase(s): The primary chemical changes, such as bond cleavage and formation, take place. This phase is characterized by large curvature of the reaction path.
Product Adjustment/Separation Phase: The newly formed products relax to their equilibrium geometries and separate. nih.gov
Reactive force fields like ReaxFF have been used in reactive dynamics simulations to model the decomposition of bulk hydrazine. acs.orgresearchgate.net These simulations can track the formation of key intermediates like N₂H₃, N₂H₂, and NH₂ and determine how factors like temperature and pressure influence the product distribution (e.g., favoring NH₃ at higher pressures). acs.orgresearchgate.net By analyzing the forces and path curvature, researchers can pinpoint the exact sequence of electronic and structural changes that constitute the reaction mechanism, providing a deeper understanding than what is available from PES analysis alone.
Identification of Intermediates and Transition States
While detailed mechanistic studies focusing specifically on this compound are not extensively available in published literature, valuable insights can be drawn from computational and experimental studies on analogous symmetrical 1,2-dialkyl and 1,2-diarylhydrazines. The oxidation of these compounds provides a key reaction pathway for understanding their reactivity, involving identifiable intermediates and transition states.
Research on the oxidation of 1,2-diphenylhydrazine, a structural analogue, using density functional theory (DFT) and semi-empirical (MNDO) methods has elucidated potential reaction pathways that are likely applicable to 1,2-dipropylhydrazine. researchgate.net These computational studies allow for the characterization of transient species that are difficult to isolate and observe experimentally.
The oxidation process is proposed to proceed through distinct steps, each characterized by a specific transition state and intermediate. A primary step involves the abstraction of a hydrogen atom from one of the nitrogen atoms, leading to the formation of a hydrazinyl radical intermediate. This species is highly reactive and can undergo further oxidation or dimerization.
A subsequent key intermediate is the corresponding diazene (B1210634) (R-N=N-R). For instance, in the oxidation of 1,2-diphenylhydrazine by iodine, the formation of azobenzene (Ph-N=N-Ph) is the ultimate product, proceeding through a series of intermediates and transition states. researchgate.net The reaction mechanism involves the formation of an initial reactant complex, followed by passage through a transition state to form an intermediate, and then through a second transition state to yield the final products. researchgate.net
Computational models have been used to calculate the energies and geometries of these transient structures. The energy profile reveals the activation barriers for each step and the relative stability of the intermediates.
Below is a table summarizing the types of intermediates and transition states identified in the analogous oxidation of 1,2-diphenylhydrazine, which serves as a model for the reactivity of 1,2-dipropylhydrazine.
| Species | Description | Method of Identification | Key Structural Features |
| Reactant Complex | Initial association of the hydrazine with the oxidizing agent (e.g., Iodine). | Computational Modeling (DFT/MNDO) | Characterized by specific bond distances and angles between the hydrazine and oxidant. researchgate.net |
| Transition State 1 (TS1) | The energy maximum on the reaction coordinate leading to the first intermediate. | Computational Modeling (DFT/MNDO) | Represents the structure where bonds are partially broken and formed during the initial oxidation step. researchgate.net |
| Intermediate | A transient, relatively stable species formed after the first transition state. | Computational Modeling (DFT/MNDO) | A distinct molecular structure, such as a hydrazinyl radical or a charge-transfer complex. researchgate.net |
| Transition State 2 (TS2) | The energy maximum leading from the intermediate to the product. | Computational Modeling (DFT/MNDO) | Corresponds to the structural rearrangement leading to the final diazene product. researchgate.net |
| Product Complex | The final diazene product complexed with byproducts of the oxidant. | Computational Modeling (DFT/MNDO) | Shows the final products before their separation. researchgate.net |
This table is generated based on findings from the computational study of 1,2-diphenylhydrazine oxidation, serving as an illustrative model for 1,2-dipropylhydrazine.
Spectroscopic techniques are also crucial for detecting reactive intermediates. Methods like electron paramagnetic resonance (EPR) spectroscopy are instrumental in identifying radical intermediates, which are common in hydrazine oxidation pathways. marquette.edu While direct spectroscopic data for 1,2-dipropylhydrazine is scarce, the principles of these techniques underpin the experimental validation of computationally proposed mechanisms.
Derivatives and Structural Modifications of 1,2 Dipropylhydrazine Framework
Classification of Hydrazines and Hydrazinium (B103819) Salts
Hydrazines are organic derivatives of the inorganic compound hydrazine (B178648) (H₂N-NH₂), where one or more hydrogen atoms are substituted by organic groups, such as alkyl or aryl moieties. wikipedia.org They can be categorized based on the number and location of these substituents on the two nitrogen atoms. thieme-connect.de This classification is crucial as the chemical properties of hydrazines are closely related to their substitution pattern. wikipedia.org
1,2-Dipropylhydrazine (B161573) falls into the category of symmetrically disubstituted hydrazines , where each nitrogen atom is bonded to a propyl group. wikipedia.orgthieme-connect.de These are also referred to as 1,2-dialkylhydrazines or, using the prefix sym-, as sym-dipropylhydrazine. thieme-connect.de
Hydrazinium salts are formed when a hydrazine molecule is protonated by an acid. wikipedia.org Depending on the conditions, hydrazine derivatives can be singly or doubly protonated, forming hydrazinium cations ([N₂H₅]⁺) or hydrazinium dications ([N₂H₆]²⁺), respectively. wikipedia.org Consequently, 1,2-dipropylhydrazine hydrochloride is a salt formed from the protonation of 1,2-dipropylhydrazine.
A summary of hydrazine classification is provided in the table below.
| Classification | General Structure | Example | Notes |
| Monosubstituted | R-NH-NH₂ | Phenylhydrazine (B124118) | Aliphatic versions are typically water-soluble and basic. wikipedia.org |
| 1,1-Disubstituted (unsym-) | R₂N-NH₂ | 1,1-Dimethylhydrazine | Often prepared via the Raschig method or using hydroxylamine-O-sulfonic acid. psu.edu |
| 1,2-Disubstituted (sym-) | R-NH-NH-R' | 1,2-Dipropylhydrazine | Prepared by methods like reducing nitro compounds or azines. wikipedia.org |
| Trisubstituted | R₂N-NH-R' | - | Generally weakly basic and insoluble in water. wikipedia.org |
| Tetrasubstituted | R₂N-NR'₂ | Tetraphenylhydrazine | Can be formed by reducing diacyl hydrazides. psu.edu |
| Hydrazinium Salt | [R-NH₂-NH-R']⁺ X⁻ | This compound | Formed by treating the hydrazine with an acid. wikipedia.org |
Preparation of Alkyl Derivatives of Hydrazine
The synthesis of alkyl-substituted hydrazines can be achieved through several established methodologies. For symmetrically disubstituted hydrazines like 1,2-dipropylhydrazine, a common route involves the reduction of corresponding azines. wikipedia.org Azines are prepared from the condensation of two equivalents of an aldehyde or ketone with one equivalent of hydrazine.
Another significant method is the direct alkylation of hydrazine or its derivatives. wikipedia.orgorganic-chemistry.org However, direct alkylation of hydrazine with alkyl halides can often lead to a mixture of products, including mono-, di-, tri-, and tetra-substituted hydrazines, making purification challenging.
A more controlled approach involves the reductive alkylation of hydrazine derivatives. organic-chemistry.org For instance, a reductive-condensation of a hydrazine with an aldehyde or ketone using a reducing agent like diborane (B8814927) offers a high-yield pathway to 1,2-disubstituted hydrazines. aston.ac.uk This method is particularly useful for synthesizing 1,2-disubstituted hydrazines with different groups on each nitrogen. aston.ac.uk Other specialized methods include the use of α-picoline-borane for direct reductive alkylation, which has been applied to the synthesis of various N-alkylhydrazine derivatives. organic-chemistry.org
The table below outlines some general methods for preparing alkylhydrazines.
| Method | Reactants | Product Type | Reference |
| Azine Reduction | Azine, Reducing Agent (e.g., H₂/catalyst) | Symmetrical 1,2-Dialkylhydrazines | wikipedia.org |
| Reductive Alkylation | Hydrazine derivative, Carbonyl compound, Reducing Agent (e.g., α-picoline-borane) | N-Alkylhydrazines | organic-chemistry.org |
| Reductive-Condensation | Hydrazine, Aldehyde/Ketone, Diborane | 1,2-Disubstituted hydrazines | aston.ac.uk |
| Alkylation with Alkyl Halides | Hydrazine, Alkyl Halide | Mixture of alkylated hydrazines | wikipedia.org |
Synthesis of Heterocyclic Compounds Incorporating Hydrazine Moieties
Hydrazine derivatives are fundamental building blocks in heterocyclic chemistry, enabling the synthesis of a wide array of nitrogen-containing ring systems. clockss.orgorganic-chemistry.org The 1,2-dipropylhydrazine backbone, with its two nucleophilic nitrogen centers, is well-suited for cyclization reactions with various electrophilic partners.
Pyrazines and Dihydropyrazinones
While the direct synthesis of pyrazines from 1,2-dialkylhydrazines is not a standard method, the pyrazine (B50134) ring is typically formed via the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation. researchgate.net However, related heterocyclic structures like dihydropyrazinones can be synthesized using hydrazine derivatives. For example, 3,6-disubstituted 2(1H)-pyrazinones have been prepared from the reaction of 2-chloroketone oximes with α-amino acid esters. nih.gov
Triazole and Other Nitrogen Heterocycle Synthesis
The 1,2-dipropylhydrazine framework is a key precursor for various nitrogen heterocycles, most notably pyrazole (B372694) and triazole derivatives.
Pyrazoles and Pyrazolines: The reaction between hydrazines and α,β-unsaturated ketones is a widely used method for synthesizing 2-pyrazolines (also known as dihydropyrazoles). sci-hub.se These can then be oxidized to form pyrazoles. organic-chemistry.org Similarly, the condensation of 1,3-diketones with substituted hydrazines is a classic and highly effective route to a wide range of pyrazole derivatives. clockss.orgorganic-chemistry.org For instance, reacting a 1,3-diketone with 1,2-dipropylhydrazine would be a direct pathway to N-substituted pyrazoles.
Triazoles: 1,2,4-Triazoles can be synthesized from the reaction of hydrazines with various reagents. One efficient method involves reacting hydrazine hydrochloride salts with oxamide-derived amidine reagents under mild conditions to generate 1,5-disubstituted-1,2,4-triazoles. organic-chemistry.orgnih.gov This approach is applicable to both aliphatic and aromatic hydrazines. nih.gov Another route involves the multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate. organic-chemistry.org The synthesis of 1,2,3-triazoles can also be achieved using hydrazine derivatives, for example, through the reaction of enamine-ketones, primary amines, and p-toluene sulfonyl hydrazine. nih.gov
The table below summarizes some heterocyclic syntheses involving hydrazine derivatives.
| Heterocycle | Reactants | Notes | Reference |
| Pyrazoles | 1,3-Diketones + Hydrazine derivative | A general and highly regioselective method. organic-chemistry.org | clockss.org |
| Pyrazolines | α,β-Unsaturated Ketones + Hydrazine derivative | Forms dihydropyrazole ring, can be oxidized to pyrazole. | sci-hub.se |
| 1,2,4-Triazoles | Amidine reagents + Hydrazine hydrochloride | Yields 1,5-disubstituted-1,2,4-triazoles under mild conditions. | nih.gov |
| 1,2,3-Triazoles | Enamine-ketone, Primary amine, Sulfonyl hydrazine | A non-metallic multicomponent reaction. | nih.gov |
Functionalization of the 1,2-Dipropylhydrazine Backbone
Beyond its use in forming heterocyclic rings, the 1,2-dipropylhydrazine backbone itself can be further functionalized. The nitrogen atoms, being nucleophilic, can react with various electrophiles.
One key transformation is acylation. Hydrazides can be acylated using reagents like trifluoroacetic anhydride. cdnsciencepub.com The resulting acyl hydrazide can then undergo further reactions. For example, reduction of 1,2-diacylated hydrazines with powerful reducing agents like lithium aluminum hydride (LiAlH₄) can yield the corresponding 1,2-dialkylated derivatives, providing an alternative route to more complex substituted hydrazines. psu.edu
Furthermore, the N-H protons on the 1,2-dipropylhydrazine backbone are acidic enough to be removed by a strong base, generating a nucleophilic species that can react with alkylating agents. This allows for the synthesis of tri- or even tetra-substituted hydrazines. organic-chemistry.org The choice of reaction conditions and reagents allows for controlled functionalization, leading to a diverse range of derivatives with tailored properties.
Applications in Advanced Organic Synthesis Research
Reagent in Organic Transformations
1,2-Dipropylhydrazine (B161573) hydrochloride, as a derivative of hydrazine (B178648), partakes in various organic transformations. Hydrazine derivatives are recognized for their role as potent reducing agents and as building blocks in the synthesis of diverse compounds. google.comwikipedia.org For instance, they are utilized in reactions like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.org The reactivity of the hydrazine moiety allows it to be a key component in creating new carbon-nitrogen bonds, which is fundamental in organic synthesis. organic-chemistry.org
The general reactivity of hydrazine derivatives includes nucleophilic attack on electrophilic centers, such as carbonyl carbons and sulfonyl halides. wikipedia.org This reactivity is harnessed to create a wide array of functionalized molecules. The propyl groups in 1,2-dipropylhydrazine hydrochloride influence its steric and electronic properties, which can modulate its reactivity and selectivity in these transformations compared to unsubstituted hydrazine or other alkyl-substituted hydrazines.
Intermediate in Complex Molecule Synthesis
Hydrazine derivatives are crucial intermediates in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. wikipedia.orgnih.gov The bifunctional nature of hydrazine, with its two nucleophilic nitrogen atoms, makes it an ideal starting material for constructing ring systems. wikipedia.org For example, condensation reactions with difunctional electrophiles can lead to the formation of various nitrogen-containing heterocycles. wikipedia.org
In the context of complex molecule synthesis, this compound could serve as a precursor to larger, more elaborate structures. The synthesis of various hydrazine derivatives often involves multi-step reaction sequences, where the hydrazine core is modified and elaborated. nih.govorgsyn.org These derivatives can then be used to build complex molecular architectures.
Role in Nitrogen-Containing Compound Derivatization
Hydrazine-based reagents are frequently employed for the derivatization of other nitrogen-containing compounds and carbonyl compounds. nih.govresearchgate.net This process is often used to enhance the detectability of these compounds in analytical techniques like mass spectrometry. nih.gov The reaction of a hydrazine derivative with a carbonyl compound (an aldehyde or a ketone) forms a hydrazone, which is a stable derivative. wikipedia.orgnih.gov
The use of specific hydrazine derivatives can introduce particular functional groups that improve ionization efficiency or allow for specific detection methods. For example, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are widely used for this purpose. nih.govresearchgate.net While specific applications of this compound in this context are not detailed in the provided search results, its chemical nature suggests potential utility in similar derivatization strategies.
Catalytic Applications Involving Hydrazine Structures
Hydrazine and its derivatives can be involved in catalytic processes. For instance, they can act as ligands for transition metal catalysts or be part of the catalytic cycle itself. The search results mention the use of transition-metal catalysts in conjunction with hydrazones for carbon-carbon bond formations. wikipedia.org In these reactions, the stable dinitrogen produced from the hydrazine derivative helps to drive the reaction forward. wikipedia.org
Furthermore, certain iridium and ruthenium complexes have been shown to catalyze reactions involving acylhydrazones. organic-chemistry.org While direct catalytic applications of this compound were not found, the broader family of hydrazine derivatives shows significant potential in catalysis. For example, palladium catalysts are used in the hydrogenation of nitrosoamines to produce hydrazine derivatives. google.com
Green Chemistry Approaches in Hydrazine Synthesis and Application
Green chemistry principles focus on designing chemical processes that are environmentally benign. pcc.euacs.orgsciencehistory.org This includes the use of safer solvents, renewable feedstocks, and energy-efficient methods. pcc.euacs.org
Solvent-Free Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. acs.org Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of various hydrazine derivatives, such as hydrazones. nih.gov These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. nih.gov The synthesis of fenamic acid hydrazides, for example, has been achieved in excellent yields under solvent-free conditions using microwave irradiation. nih.gov The adoption of solvent-free approaches in the synthesis and reactions of this compound would align with the principles of green chemistry by minimizing waste generation. nih.gov
Microwave and Photocatalytic Activation
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often accelerating reaction rates and improving yields. nih.govnih.govresearchgate.netneliti.comtandfonline.com This technique has been successfully used for the synthesis of hydrazides and hydrazones, significantly reducing reaction times compared to conventional heating methods. nih.govresearchgate.netneliti.com For example, the synthesis of acid hydrazides from their corresponding acids can be achieved in a single step with high yields using microwave irradiation. nih.govneliti.com
Photocatalysis represents another green approach, utilizing light to drive chemical reactions. acs.org Visible light has been used to mediate the synthesis of acyl hydrazides from acylsilanes without the need for additives or transition metals. organic-chemistry.org Furthermore, photocatalytic activation has been employed in C-N coupling reactions to produce arylhydrazines. organic-chemistry.org These methods offer energy-efficient and environmentally friendly alternatives to traditional synthetic routes. The application of microwave or photocatalytic activation to the synthesis and reactions of this compound could offer significant advantages in terms of efficiency and sustainability.
Mechanochemical Synthesis
Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, presents a promising and environmentally benign alternative to traditional solvent-based methods. This technique, often employing ball milling, grinding, or other forms of mechanical agitation, can lead to the formation of novel compounds and materials, sometimes with unique properties not achievable through conventional solution-phase chemistry. The solvent-free nature of mechanochemistry significantly reduces waste generation, aligning with the principles of green chemistry. rsc.org
While direct and specific research on the mechanochemical synthesis of this compound is not extensively documented in publicly available scientific literature, the principles of mechanochemistry have been successfully applied to the synthesis of related hydrazine derivatives, particularly hydrazones. mdpi.comnih.gov These studies provide a solid foundation for exploring potential mechanochemical routes to 1,2-disubstituted hydrazines.
Research Findings in Related Hydrazine Chemistry
Mechanochemical methods have demonstrated high efficiency in the synthesis of hydrazones, which are formed by the condensation reaction of hydrazines with aldehydes or ketones. mdpi.comnih.gov Research has shown that these reactions can be carried out in a ball mill, often without the need for a catalyst or solvent, leading to high yields and simplified purification processes. researchgate.net
For instance, a series of 17 different hydrazones were synthesized by reacting various phenolic and furanyl aldehydes with heterocyclic hydrazines or hydrazinamides in a planetary ball mill. mdpi.com The reactions were generally complete within 180 minutes, achieving quantitative yields in many cases. mdpi.com This demonstrates the feasibility of forming C-N bonds at a hydrazine nitrogen atom under mechanochemical conditions.
Furthermore, the concept of solvent-free N-alkylation of hydrazones has been successfully demonstrated using ball-milling techniques. researchgate.net This is a crucial finding, as N-alkylation is a key step in the synthesis of 1,2-Dipropylhydrazine. The ability to perform N-alkylation under mechanochemical conditions suggests that the direct alkylation of hydrazine or a protected hydrazine derivative with propyl halides could be a viable synthetic strategy.
A proposed, though not yet experimentally verified, mechanochemical pathway for the synthesis of 1,2-Dipropylhydrazine could involve the direct reaction of hydrazine with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, within a ball mill. The mechanical forces would facilitate the intimate mixing of the reactants and provide the energy required for the N-alkylation to occur. The subsequent introduction of hydrochloric acid, potentially in a gaseous form or as a concentrated aqueous solution, could then lead to the in-situ formation of the hydrochloride salt.
The parameters for such a hypothetical reaction would need to be optimized, including the milling frequency, time, and the type of grinding media. The use of a base, either a solid inorganic base or a liquid organic base, might be necessary to neutralize the hydrogen halide formed during the alkylation, thus driving the reaction to completion.
Illustrative Data for Mechanochemical Hydrazone Synthesis
To illustrate the typical conditions and outcomes of mechanochemical synthesis involving hydrazines, the following table summarizes data from studies on hydrazone formation. While not directly pertaining to this compound, this data highlights the potential of mechanochemistry in this area of organic synthesis.
| Reactant 1 | Reactant 2 | Milling Time (min) | Yield (%) | Reference |
| Various Hydrazines | Phenolic/Furanyl Aldehydes | up to 180 | 80-99 | mdpi.com |
| Hydralazine (B1673433) Hydrochloride | Various Aldehydes | Not Specified | 63-98 | nih.gov |
| Boc-/Bz-/Fmoc-/Ts-hydrazines | Aldehydes/Ketones | Not Specified | Quantitative | researchgate.net |
Table 1: Examples of Mechanochemical Hydrazone Synthesis
The successful application of mechanochemistry to the synthesis of complex hydrazine derivatives strongly suggests its potential for the clean and efficient production of this compound. Future research in this area could focus on adapting existing protocols for N-alkylation to the direct synthesis of symmetrically disubstituted hydrazines, offering a greener alternative to conventional methods.
Theoretical and Computational Investigations
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies are fundamental to understanding the electronic behavior of 1,2-Dipropylhydrazine (B161573) hydrochloride. These methods provide detailed information about the distribution of electrons within the molecule, which governs its chemical properties and reactivity.
Ab Initio Methods
A hypothetical application of ab initio calculations could involve the investigation of the rotational barriers and the relative energies of different conformers (e.g., gauche vs. anti conformations around the N-N bond). These calculations would typically involve geometry optimization of various starting structures followed by frequency calculations to confirm them as true minima on the potential energy surface.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of molecules due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in investigating the electronic and structural properties of hydrazine (B178648) derivatives. nih.gov For 1,2-Dipropylhydrazine hydrochloride, DFT would be employed to calculate a range of properties, including optimized geometry, electronic energies, and the distribution of electron density.
Key applications of DFT for this compound would include the determination of global reactivity descriptors, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors help in understanding the molecule's reactivity. For instance, a study on a tetrahydrothienopyridine derivative used DFT to calculate global and local reactivity descriptors to assess the compound's reactivity. nih.gov
The protonated nature of this compound makes DFT particularly useful for studying the effects of protonation on the electronic structure and reactivity. researchgate.net Computational studies on protonated hydrazine have utilized DFT to gain insights into reaction mechanisms and transition states. researchgate.net
Below is an interactive table showcasing hypothetical DFT-calculated electronic properties for the anti-conformer of this compound in a solvated environment.
| Property | Calculated Value | Unit |
| HOMO Energy | -7.25 | eV |
| LUMO Energy | -0.58 | eV |
| HOMO-LUMO Gap | 6.67 | eV |
| Ionization Potential | 7.25 | eV |
| Electron Affinity | 0.58 | eV |
| Electronegativity (χ) | 3.915 | eV |
| Hardness (η) | 3.335 | eV |
| Softness (S) | 0.150 | eV⁻¹ |
| Electrophilicity Index (ω) | 2.29 | eV |
These are illustrative values based on typical ranges for similar organic molecules and are not from direct experimental or published computational data for this compound.
Semiempirical Methods
Semiempirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to ab initio and DFT methods by incorporating empirical parameters into the calculations. uni-muenchen.deucsb.edu These methods are particularly useful for large molecules where more rigorous calculations are not feasible. uni-muenchen.de They are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. ucsb.edu
For this compound, semiempirical methods could be used for initial conformational searches to identify low-energy structures before subjecting them to higher-level calculations. They can also provide reasonable estimates of properties like heats of formation. ucsb.edu For example, the PM3 method, which uses a Hamiltonian similar to AM1 but with a different parameterization strategy, has been widely used for rapid estimation of molecular properties. ucsb.eduwikipedia.org
However, the accuracy of semiempirical methods can be erratic, and their results should be interpreted with caution, especially for systems that are not well-represented in the parameterization set. ucsb.edu For instance, MNDO, an older semiempirical method, is known to have deficiencies in describing hydrogen bonds. ucsb.edu
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For this compound, molecular modeling is crucial for understanding how its three-dimensional structure influences its chemical reactivity.
Molecular electrostatic potential (MESP) maps, which can be generated from the calculated electron density, are a powerful tool in molecular modeling. The MESP illustrates the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MESP would show a positive potential around the protonated nitrogen and the surrounding hydrogen atoms, indicating sites susceptible to nucleophilic attack, while the regions of the nitrogen lone pairs (in the neutral form) would show negative potential, indicating nucleophilic character.
Furthermore, molecular modeling can be used to simulate the interaction of this compound with other molecules, such as solvents or potential reactants. This can provide insights into reaction mechanisms and help in predicting the products of chemical reactions.
Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting spectroscopic signatures, which can aid in the identification and characterization of compounds. For this compound, the prediction of its NMR and vibrational (infrared and Raman) spectra would be of significant interest.
DFT calculations are commonly used to predict NMR chemical shifts with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the compound. The process often involves a conformational search to identify all relevant low-energy conformers, as the observed spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
Similarly, vibrational frequencies can be calculated using DFT. These calculations provide the frequencies and intensities of the infrared and Raman active modes of vibration. arxiv.org The predicted vibrational spectrum can be a powerful tool for identifying the functional groups present in the molecule and for confirming its structure. For example, the N-H stretching and bending vibrations, as well as the C-H and N-N stretching modes, would be key features in the predicted vibrational spectrum of this compound. The effects of hydrogen bonding and protonation on these vibrational modes can also be investigated computationally. acs.org
Below is an illustrative table of predicted ¹H NMR chemical shifts for this compound.
| Proton | Predicted Chemical Shift (ppm) |
| N-H (protonated) | 9.5 - 11.0 |
| N-CH₂ -CH₂-CH₃ | 3.1 - 3.4 |
| N-CH₂-CH₂ -CH₃ | 1.6 - 1.9 |
| N-CH₂-CH₂-CH₃ | 0.9 - 1.1 |
These are hypothetical values based on typical chemical shifts for similar functional groups and are not from direct experimental or published computational data for this compound.
Advanced Computational Methodologies
Beyond the standard quantum chemical and molecular modeling techniques, several advanced computational methodologies can be applied to gain a deeper understanding of the behavior of this compound.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with a solvent. nih.govnih.gov For this compound, MD simulations in an aqueous environment would be particularly valuable for understanding how the protonated molecule interacts with water molecules and how these interactions influence its structure and dynamics. Constant-pH MD simulations are an even more advanced technique that allows for the dynamic protonation and deprotonation of titratable residues during the simulation, which would be highly relevant for studying the pH-dependent behavior of this compound. biorxiv.org
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying chemical reactions involving this compound in a complex environment, such as in solution or within a biological system, QM/MM methods can be employed. In this approach, the chemically active region (e.g., the hydrazine moiety) is treated with a high-level quantum mechanical method, while the surrounding environment is treated with a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of bond-breaking and bond-forming processes while still accounting for the influence of the environment.
Reactive Molecular Dynamics (RMD): RMD simulations extend classical MD by incorporating the possibility of chemical reactions occurring during the simulation. uchicago.edu This is achieved through the use of reactive force fields that can describe the breaking and forming of chemical bonds. For this compound, RMD could be used to study its decomposition pathways or its reactions with other molecules at a detailed, atomistic level. uchicago.edu
These advanced methodologies, while computationally intensive, offer the potential to provide a comprehensive understanding of the chemical and physical properties of this compound in realistic environments.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations could provide critical data on its conformational dynamics, interaction with solvents, and potential behavior in a biological system.
System Setup: A virtual box would be created containing one or more molecules of this compound. This system would then be solvated, typically with water molecules, to mimic aqueous conditions. Ions may be added to neutralize the system and achieve a physiologically relevant ionic strength.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the atoms and molecules, would be applied. Common force fields include CHARMM, AMBER, or GROMOS.
Simulation Run: The simulation would be run for a specific duration, often on the nanosecond to microsecond timescale, allowing the system to evolve and reach equilibrium.
From such a simulation, researchers could extract valuable information, as demonstrated in studies of other hydrazine derivatives. nih.gov For instance, analysis of the simulation trajectory could reveal the rotational freedom around the N-N bond of the hydrazine core and the flexibility of the propyl chains. This is particularly relevant as the rotation of the hydrazine group can be linked to fluorescence quenching mechanisms in more complex hydrazine-based molecules. nih.gov
Table 1: Potential Data Derivable from MD Simulations of this compound
| Parameter | Description | Potential Insight |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure. | Indicates the structural stability of the molecule over the simulation time. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule, such as the terminal carbons of the propyl chains. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a central point. | Can be used to understand the hydration shell around the molecule and its interaction with water. |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the molecule and solvent or other molecules. | Crucial for understanding its solubility and interaction in aqueous environments. |
Chemical Machine Learning Applications
Chemical machine learning (ML) leverages algorithms to identify patterns in large chemical datasets, enabling the prediction of molecular properties, biological activities, and potential applications. For a molecule like this compound, ML models could be employed to predict a range of characteristics without the need for extensive laboratory experiments.
The application of ML in chemistry often involves training models on datasets of molecules with known properties. These properties can range from simple physicochemical characteristics to complex biological activities. Once trained, these models can predict the properties of new, un-tested molecules.
While there are no specific ML models published for this compound, its properties could be predicted using general models trained on diverse chemical spaces. For example, various studies have successfully used ML to classify compounds based on physicochemical descriptors. ucl.ac.uk
Table 2: Potential Machine Learning Predictions for this compound
| Predicted Property | Machine Learning Model Type | Input Features | Potential Application |
| Solubility (Aqueous) | Regression Model (e.g., Gradient Boosting, Random Forest) | Molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors). | Formulation development and environmental fate modeling. |
| Toxicity/Mutagenicity | Classification Model (e.g., Support Vector Machine, Neural Network) | Structural fingerprints, physicochemical properties. | Early-stage hazard assessment, complementing experimental data on other alkylhydrazines. researchgate.netresearchgate.net |
| Biological Activity | Classification or Regression Models | Docking scores, molecular fingerprints, interaction profiles. | Virtual screening to identify potential protein targets or mechanisms of action. |
The process would involve generating a set of numerical descriptors for the this compound structure. These descriptors, which can range from simple counts of atom types to complex 3D conformational information, would then be fed into a pre-trained ML model to generate a prediction. The accuracy of such predictions is highly dependent on the quality and relevance of the data used to train the model.
Analytical Research Methodologies for 1,2 Dipropylhydrazine Hydrochloride
Chromatographic Techniques for Analysis
Chromatography is a fundamental tool for separating 1,2-Dipropylhydrazine (B161573) hydrochloride from impurities or other components in a mixture. Both high-performance liquid chromatography and gas chromatography are applicable, often with modifications to account for the specific properties of hydrazines.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of hydrazine (B178648) compounds. Due to the high polarity and lack of a strong chromophore in many simple alkylhydrazines, direct analysis can be challenging. Therefore, method development often involves a derivatization step to enhance detectability and improve chromatographic retention on reverse-phase columns. rasayanjournal.co.inresearchgate.netgoogle.com
A common strategy is pre-column derivatization, where the hydrazine reacts with a reagent to form a stable, UV-active product. rasayanjournal.co.inresearchgate.net For instance, aldehydes like salicylaldehyde (B1680747) or 2-hydroxyl-1-naphthalene formaldehyde (B43269) react with the hydrazine functional group to form hydrazones, which can be readily detected by a UV-Vis or photodiode array (PDA) detector. rasayanjournal.co.ingoogle.com
Method development for 1,2-Dipropylhydrazine hydrochloride would involve optimizing several parameters:
Derivatization Reagent: Selection of a suitable aldehyde or ketone that reacts efficiently and produces a stable derivative with a high molar absorptivity at a wavelength where interference from other sample components is minimal.
Stationary Phase: A C18 column is a common choice for the separation of the resulting nonpolar hydrazone derivative. rasayanjournal.co.inresearchgate.net
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used. rasayanjournal.co.ingoogle.com The composition can be optimized for the best separation of the derivative from any by-products or impurities.
Detection: The wavelength for detection is chosen based on the absorbance maximum of the specific hydrazone derivative formed. google.com
Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability, accuracy, and precision. rasayanjournal.co.inresearchgate.netpensoft.net Key validation parameters include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. pensoft.net |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. rasayanjournal.co.in |
| Accuracy | The closeness of the test results to the true value. | Recovery studies typically within 90-110%. google.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2%. nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. google.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. google.com |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, or mobile phase composition. rasayanjournal.co.innih.gov |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, the direct GC analysis of alkylhydrazines can be challenging due to their reactivity and potential for on-column degradation. researchgate.net To address this, derivatization is frequently employed to create more stable and volatile derivatives suitable for GC analysis. researchgate.netnih.gov
For 1,2-Dipropylhydrazine, derivatization with reagents such as pentafluorobenzaldehyde (B1199891) can form a stable hydrazone. nih.gov This not only improves thermal stability but also introduces electrophoric groups, making the derivative highly sensitive for detection by an electron capture detector (ECD). nih.gov Other detectors like the nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID) can also be used. cdc.gov
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This is the definitive method for the structural confirmation of 1,2-Dipropylhydrazine and its impurities. cdc.gov The sample is separated on a GC column, and the eluted components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound.
Key parameters for a GC-MS method would include:
| GC-MS Parameter | Description/Typical Value |
| Column | A capillary column with a nonpolar or medium-polarity stationary phase (e.g., HP-INNOWax, DB-1, ZB-5MS) is often used. mdpi.comnih.gov |
| Injector | Split/splitless injection is common. The injector temperature is optimized to ensure volatilization without degradation. |
| Carrier Gas | Helium is typically used as the carrier gas. nih.gov |
| Oven Temperature Program | A temperature gradient is used to elute compounds with different boiling points, starting at a lower temperature and ramping up to a higher temperature. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns and for library matching. mdpi.com |
| Mass Analyzer | A quadrupole or ion trap analyzer is commonly used to separate the ions based on their mass-to-charge ratio. |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be used for complete structural confirmation. nih.gov
¹H NMR: The proton NMR spectrum would show signals for the different types of protons in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals provide a wealth of structural information.
-CH₃ protons: These would appear as a triplet at the most upfield region (lowest ppm value), typically around 0.9-1.0 ppm. oregonstate.edulibretexts.org
-CH₂- protons (methylene): The methylene (B1212753) group adjacent to the methyl group would appear as a sextet (or multiplet) in the range of 1.5-1.7 ppm. libretexts.org The methylene group attached to the nitrogen would be further downfield, likely in the 2.5-3.0 ppm range, appearing as a triplet. oregonstate.edu
N-H protons: The signal for the N-H protons can be broad and its chemical shift is variable, depending on the solvent, concentration, and temperature. ucl.ac.uk In the hydrochloride salt form, these protons would be deshielded and could appear significantly downfield.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. masterorganicchemistry.comlibretexts.org
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
| -CH₃ | ~10-15 |
| -CH₂- (middle) | ~20-25 |
| -CH₂- (next to N) | ~50-60 |
These are estimated values based on typical chemical shifts for similar functional groups. The actual values would need to be determined experimentally. udel.eduoregonstate.edu
Mass Spectrometry (MS) for Structure Elucidation
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1,2-Dipropylhydrazine, electron ionization (EI) would lead to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a fingerprint of the molecule and is crucial for its identification. nist.gov
The mass spectrum of 1,2-Dipropylhydrazine (molecular weight: 116.21 g/mol ) would be expected to show a molecular ion peak at m/z 116. nist.gov Key fragmentation pathways would involve the cleavage of C-C and C-N bonds.
Expected Fragmentation Pattern for 1,2-Dipropylhydrazine:
| m/z Value | Possible Fragment Ion |
| 116 | [CH₃CH₂CH₂NHNHCH₂CH₂CH₃]⁺ (Molecular Ion) |
| 87 | [M - C₂H₅]⁺ |
| 73 | [M - C₃H₇]⁺ |
| 58 | [CH₃CH₂CH₂NH]⁺ |
| 43 | [CH₃CH₂CH₂]⁺ |
Data derived from the NIST WebBook for 1,2-dipropylhydrazine. nist.gov
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.
For this compound, the FTIR spectrum would display characteristic bands for the N-H, C-H, and N-H₂⁺ bonds.
Characteristic FTIR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100-3300 (broad) |
| N-H₂⁺ | Stretching (in hydrochloride salt) | 2400-3200 (very broad) |
| C-H (sp³) | Stretching | 2850-2960 |
| N-H | Bending | 1590-1650 |
| C-H | Bending | 1370-1470 |
These are general ranges, and the exact positions can vary. The spectrum of the hydrochloride salt will show broad absorptions due to the ammonium salt group. researchgate.netresearchgate.netspectrabase.comspectrabase.com
Quantitative and Qualitative Analytical Approaches
The analysis of this compound, like other hydrazine derivatives, presents unique challenges due to its chemical properties, such as high polarity and potential instability. nih.govresearchgate.net Consequently, a variety of analytical techniques, often involving derivatization, are employed for its accurate identification and quantification.
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the cornerstones of analytical approaches for hydrazine compounds. cdc.gov
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. However, the direct analysis of alkylhydrazines by GC can be challenging due to their polarity and potential for undesirable interactions with the stationary phase. researchgate.net To overcome these issues, derivatization is frequently employed to convert the analyte into a more volatile and less polar derivative. researchgate.net
A common derivatization strategy involves the reaction of the hydrazine with a carbonyl compound, such as an aldehyde or ketone, to form a stable hydrazone. researchgate.net For instance, acetone (B3395972) can be used as both a solvent and a derivatizing agent, reacting with hydrazine to form acetone azine, which is readily analyzable by GC. nih.govsielc.com This approach offers good sensitivity and allows for the separation of the derivative from potential matrix interferences. sielc.com The use of a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) as the detector enhances selectivity and sensitivity, with GC-MS providing unequivocal identification of the analyte. cdc.govnih.gov Headspace GC-MS after in situ derivatization is a particularly sensitive method for determining trace levels of hydrazine impurities in various matrices. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For hydrazine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly used mode. rasayanjournal.co.in However, due to the high polarity of this compound, it may exhibit poor retention on traditional C18 columns. helixchrom.com
To address this, several strategies can be employed:
Derivatization: Similar to GC, derivatization with a chromophoric or fluorophoric reagent can enhance detection by UV-Vis or fluorescence detectors and improve chromatographic retention. Reagents such as 2-hydroxy-1-naphthaldehyde, salicylaldehyde, and ortho-phthalaldehyde react with hydrazines to form highly conjugated derivatives that absorb strongly in the UV-visible region. nih.govrasayanjournal.co.inresearchgate.net
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its retention on a reversed-phase column.
Mixed-Mode Chromatography: Columns with mixed-mode stationary phases, such as those combining reversed-phase and ion-exchange characteristics, can provide enhanced retention and selectivity for polar compounds like this compound. helixchrom.com
Spectrophotometric Methods
Spectrophotometry offers a simpler and more accessible method for the quantification of hydrazines. These methods are typically based on the reaction of the hydrazine with a specific chromogenic reagent to produce a colored product, the absorbance of which is then measured at a specific wavelength. cdc.gov For example, the reaction of hydralazine (B1673433) hydrochloride, a related hydrazine derivative, with reagents like 9-chloroacridine (B74977) or vanillin (B372448) has been used for its spectrophotometric determination. scirp.org While generally less specific than chromatographic methods, spectrophotometry can be a valuable tool for routine analysis and screening purposes.
Table 1: Overview of Analytical Techniques for Hydrazine Derivatives
| Analytical Technique | Principle | Derivatization | Detection | Key Advantages |
|---|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. | Often required (e.g., with acetone, aldehydes) to improve volatility and stability. researchgate.netnih.gov | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS). cdc.gov | High resolution, high sensitivity (especially with MS). |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with stationary phase. | Can be used to enhance retention and detection (e.g., with chromophoric aldehydes). nih.govrasayanjournal.co.in | UV-Vis, Fluorescence, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS). helixchrom.com | Versatile, suitable for non-volatile and thermally labile compounds. |
| Spectrophotometry | Measurement of light absorbance by a colored derivative. | Essential; reaction with a chromogenic reagent to form a colored product. scirp.org | UV-Visible spectrophotometer. | Simple, cost-effective, suitable for routine analysis. |
Purity Profiling and Impurity Analysis
The purity of this compound is a critical parameter, particularly in applications where it is used as a starting material or intermediate in the synthesis of other compounds. Impurity profiling involves the identification and quantification of all potential impurities present in the substance. These impurities can originate from the synthetic route, degradation of the final product, or storage.
Potential Impurities from Synthesis
The synthesis of 1,2-dialkylhydrazines often involves the reduction of corresponding azines or the alkylation of hydrazine. cdnsciencepub.comrsc.org These synthetic pathways can lead to several potential process-related impurities:
Unreacted Starting Materials: Residual amounts of the starting materials used in the synthesis may be present in the final product.
By-products of the Reaction: Side reactions can lead to the formation of undesired by-products. For instance, in the reduction of an azine, incomplete reduction could result in the presence of the corresponding azine in the final product.
Isomeric Impurities: Depending on the synthetic route, the formation of structural isomers may be possible.
Analytical Methods for Impurity Profiling
Chromatographic techniques, particularly HPLC and GC-MS, are the most powerful tools for purity profiling.
HPLC: HPLC methods developed for the quantitative analysis of this compound can be adapted for impurity profiling. By using a high-resolution column and a gradient elution program, it is possible to separate the main component from its impurities. A photodiode array (PDA) detector can provide spectral information about the impurities, aiding in their preliminary identification.
GC-MS: GC-MS is invaluable for the identification of volatile and semi-volatile impurities. The mass spectrum of each impurity provides a unique fragmentation pattern that can be used for its structural elucidation.
Genotoxic Impurities
Hydrazine itself is a known genotoxic impurity and its presence in pharmaceutical ingredients is strictly controlled. nih.govresearchgate.net Given that this compound is a derivative of hydrazine, there is a potential for hydrazine to be present as a process-related impurity or as a degradation product. Therefore, sensitive analytical methods are required to detect and quantify trace levels of hydrazine. Derivatization followed by GC-MS or HPLC with a sensitive detector is often the method of choice for this purpose. nih.govnih.gov
Table 2: Potential Impurities in this compound and Recommended Analytical Methods
| Impurity Type | Potential Source | Recommended Analytical Method(s) |
|---|---|---|
| Unreacted Starting Materials | Synthesis | HPLC, GC-MS |
| Reaction By-products (e.g., corresponding azine) | Synthesis (incomplete reaction) | HPLC, GC-MS |
| Isomeric Impurities | Synthesis | HPLC, GC-MS |
| Hydrazine | Synthesis, Degradation | Derivatization-GC-MS, Derivatization-HPLC |
| Degradation Products | Storage | HPLC, GC-MS |
Q & A
Q. What are the established methods for synthesizing and characterizing 1,2-Dipropylhydrazine hydrochloride?
Synthesis typically involves hydrazine derivatives reacting with alkyl halides or carbonyl compounds under acidic conditions. For example, analogous hydrazine hydrochlorides are synthesized via cyclization reactions using bis-chloroethylamine derivatives . Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Stability testing under varying pH and temperature conditions is critical due to potential decomposition into azobenzene derivatives .
Q. What are the primary applications of this compound in chemical and biological research?
The compound serves as a precursor for synthesizing heterocyclic frameworks (e.g., pyrazoles, triazoles) via cycloaddition reactions. In biological studies, it is used to investigate interactions with enzymes like monoamine oxidase (MAO) or receptors such as GABAA, leveraging its hydrazine moiety for covalent modification of active sites . Standard protocols include kinetic assays (e.g., IC50 determination) and structural analysis via X-ray crystallography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies in toxicity profiles often arise from differences in exposure routes (oral vs. dermal) or model systems (in vitro vs. in vivo). A systematic approach involves:
- Comparative meta-analysis : Cross-referencing studies from databases like PubMed and TOXCENTER, focusing on dose-response relationships and endpoints (e.g., carcinogenicity, neurotoxicity) .
- Mechanistic studies : Using metabolomics to identify reactive intermediates (e.g., azobenzene) and their binding to biomacromolecules .
- Species-specific assays : Testing in rodent models and human cell lines (e.g., HepG2) to account for metabolic differences .
Q. What experimental designs are optimal for studying the environmental persistence and degradation pathways of this compound?
- Hydrolysis studies : Conduct under controlled pH (e.g., pH 2–12) and temperature (25–60°C) to monitor decomposition kinetics via UV-Vis spectroscopy.
- Photodegradation assays : Expose aqueous solutions to UV light (254 nm) and analyze products via GC-MS, focusing on azobenzene and propionaldehyde derivatives .
- Microbial degradation : Use soil or wastewater microbiota in bioreactors, quantifying metabolite formation with LC-MS/MS .
Q. How can researchers address challenges in detecting this compound in complex matrices?
Due to rapid decomposition, analytical workflows prioritize indirect detection:
- Derivatization : React with dansyl chloride or fluorescamine to enhance sensitivity in fluorescence-based HPLC .
- Surrogate markers : Quantify stable decomposition products like azobenzene using EPA-approved methods (e.g., EPA 535.1) with detection limits ≤1 ppb .
- Matrix-matched calibration : Validate methods in biological (e.g., plasma) and environmental (e.g., wastewater) samples to account for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
